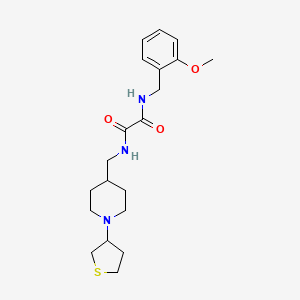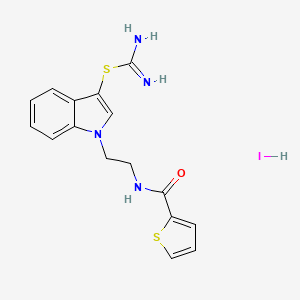![molecular formula C19H23N3OS B2500502 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-41-7](/img/structure/B2500502.png)
2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of organic compounds is a critical aspect of chemical research, as it allows for the exploration of new materials and their potential applications. In the case of the compound 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, while the specific synthesis details are not provided in the given papers, similar compounds have been synthesized and characterized using various techniques. For instance, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved and characterized by FT-IR, UV–Vis, NMR, and X-ray diffraction techniques . These methods are commonly used in the synthesis and analysis of organic compounds and could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction (XRD) is a powerful technique used to determine the crystal structure of a compound, providing information about the arrangement of atoms within the molecule. For example, the compound 2-phenyl-N-(pyrazin-2-yl)acetamide was analyzed using XRD, and the geometrical parameters obtained were in agreement with theoretical calculations . Similarly, the molecular structure of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide could be investigated using XRD in combination with computational methods such as Density Functional Theory (DFT) to predict and confirm the molecular geometry.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure and electronic properties. The Frontier Molecular Orbital (FMO) theory, which includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the way a molecule will interact with other species. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide indicates charge transfer within the molecule . This approach could be applied to 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide to understand its reactivity and potential as a reactant in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its spectroscopic characteristics and thermodynamic properties, are essential for its practical application. The compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized by spectroscopic techniques, and its thermodynamic properties were calculated at different temperatures . These properties are influenced by the molecular structure and electronic configuration of the compound. The same techniques could be used to analyze the physical and chemical properties of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, providing insights into its stability, reactivity, and potential applications.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promise as antimicrobial agents. This research has led to the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, indicating its versatility in creating biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
- Additionally, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and shown significant antioxidant activity (Chkirate et al., 2019).
Biological Activities
- Novel pyrazole derivatives containing tetrahydrocarbazole have been synthesized and evaluated for their antimicrobial properties. This research contributes to identifying potential biologically active compounds against various bacterial and fungal strains, highlighting the therapeutic potential of derivatives of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (Al-Mohson & Mohammed, 2021).
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, including thiophene, thiazole, pyrazole, and pyridine derivatives, has shown high antitumor activities in vitro, presenting a promising avenue for cancer treatment research (Shams et al., 2010).
Antimicrobial and Antifungal Evaluation
- A variety of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives using N-cyclohexyl-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties. This exploration has contributed significantly to the development of new antimicrobial agents with potential applications in combating resistant microbial strains (Helal et al., 2010).
Future Directions
properties
IUPAC Name |
2-cyclohexyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-24-13-17(16)21-22(19)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZIRAYSBFJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

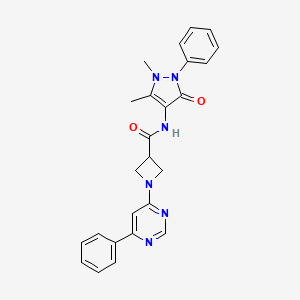
![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
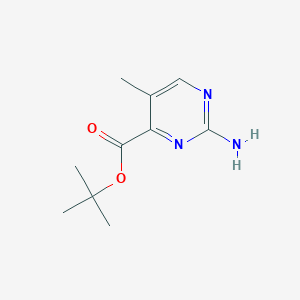
![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
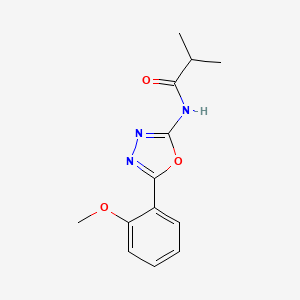
![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

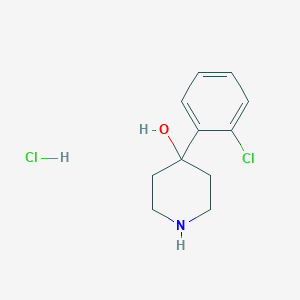
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)
